3-(5-Amino-2-bromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(5-Amino-2-bromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azetidine ring, a brominated phenoxy group, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-2-bromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate azetidine precursors.
Amino Group Introduction: The amino group is introduced via nucleophilic substitution reactions using amine sources.
Esterification: The final step involves esterification to introduce the tert-butyl ester group, typically using tert-butyl alcohol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-Amino-2-bromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially at the brominated phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), primary and secondary amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to dehalogenated products.
Scientific Research Applications
3-(5-Amino-2-bromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(5-Amino-2-bromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The brominated phenoxy group and azetidine ring are key structural features that enable binding to enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(5-Amino-2-bromo-phenoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 3-(5-Amino-2-bromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to its azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from piperidine and pyrrolidine analogs, potentially leading to different reactivity and applications.
Properties
IUPAC Name |
tert-butyl 3-[(5-amino-2-bromophenoxy)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-13-6-11(17)4-5-12(13)16/h4-6,10H,7-9,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHHZOLMPQXUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=CC(=C2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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